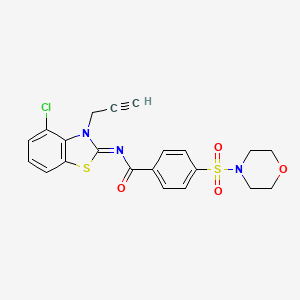
4-(3-Aminopropyl)-2-bromophenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-Aminopropyl)-2-bromophenol;hydrochloride” is a derivative of 3-Aminopropyltriethoxysilane (APTES) or similar compounds . APTES is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules .
Synthesis Analysis
The synthesis of similar compounds often involves the use of palladium (Pd) catalysis . The reaction conditions, such as the silane to cellulose ratio and solvent type, can significantly influence the yield of the product .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, APTES can be used for covalent attaching of organic films to metal oxides such as silica and titania . It can also be used in the synthesis of gold nanoparticles anchored on silica substrate .Applications De Recherche Scientifique
Environmental and Biological Impacts of Bromophenols
Bromophenols, including compounds like 4-(3-Aminopropyl)-2-bromophenol hydrochloride, have been extensively studied for their environmental fate and biological activities. Transformation of Bromophenols by Aqueous Chlorination research indicates that bromophenols undergo significant transformation in aquatic environments, particularly during the chlorination process. This process is relevant to understanding the environmental fate of such compounds in water treatment and natural aquatic systems. The study reveals the reactivity of bromophenols with active chlorine across a range of pH levels, highlighting the complex dynamics of halogenated compounds in water treatment scenarios (Xiang et al., 2020).
Anticancer Activities of Bromophenol Derivatives
A novel study on A Novel Bromophenol Derivative BOS-102 showed significant anticancer activities on human lung cancer cell lines, indicating the potential of bromophenol derivatives in pharmaceutical applications. The compound exhibited capabilities to block cell proliferation and induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of cellular signaling pathways such as PI3K/Akt and MAPK. This suggests that certain bromophenol derivatives might offer therapeutic value against specific types of cancer (Guo et al., 2018).
Antioxidant Properties of Bromophenols
Research into the Cellular Antioxidant Effect of Bromophenols from Red Algae demonstrates that natural bromophenols possess potent antioxidant activities. This study emphasizes the potential health benefits of these compounds, which could serve as natural antioxidants to mitigate oxidative stress, a factor involved in various chronic diseases. The antioxidant activities of these bromophenols were found to be stronger or comparable to known antioxidants like BHT and ascorbic acid, showcasing their potential as dietary supplements or in food preservation (Olsen et al., 2013).
Synthesis and Application in Coordination Chemistry
The synthesis of complex aminophenol derivatives, including those similar to 4-(3-Aminopropyl)-2-bromophenol hydrochloride, has been explored for their applications in coordination chemistry. These compounds serve as ligands for transition metals, offering potential uses in catalysis, materials science, and as probes in biochemical research. The development of novel synthetic routes for these ligands facilitates the exploration of their chemical properties and applications in various fields of science and technology (Olesiejuk et al., 2018).
Safety And Hazards
The safety data sheet for a similar compound, N-(3-Aminopropyl)imidazole, suggests that it may be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .
Orientations Futures
The future research directions could involve the synthesis of novel compounds using “4-(3-Aminopropyl)-2-bromophenol;hydrochloride” as a starting material. For instance, the synthesis of polyazamacrocyclic compounds comprising structural units of tris(3-aminopropyl)amine (TRPN) and oxadiamines, decorated with one or two fluorophore groups .
Propriétés
IUPAC Name |
4-(3-aminopropyl)-2-bromophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-8-6-7(2-1-5-11)3-4-9(8)12;/h3-4,6,12H,1-2,5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZJEFACDYMIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCN)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)-2-bromophenol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2941492.png)
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2941493.png)
![N-ethyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2941495.png)
![N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2941496.png)
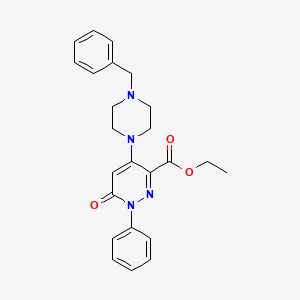
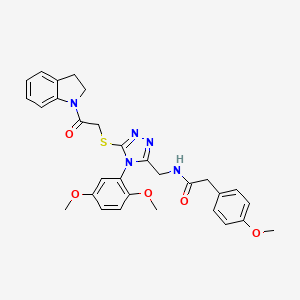
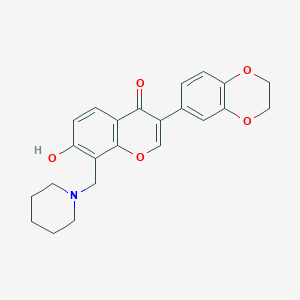
![1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2941507.png)
![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2941510.png)
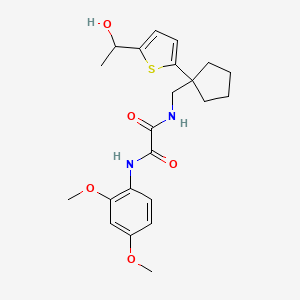
![methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate](/img/structure/B2941512.png)
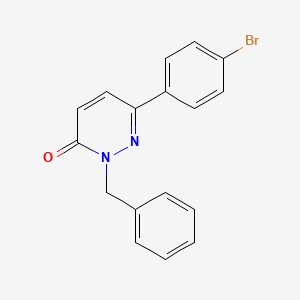
![10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2941514.png)
